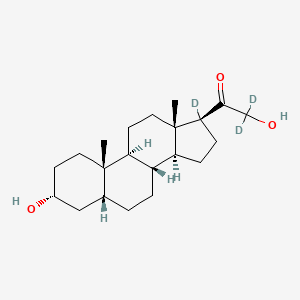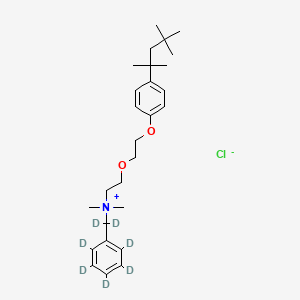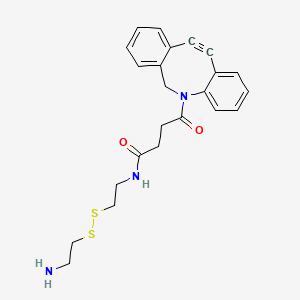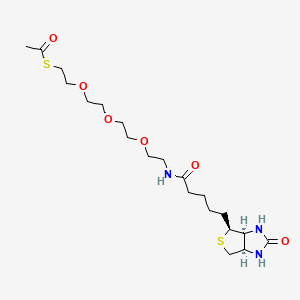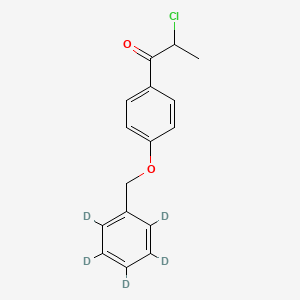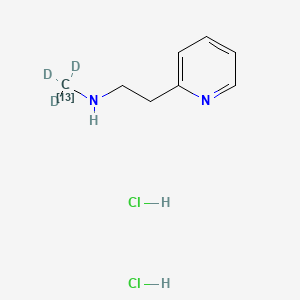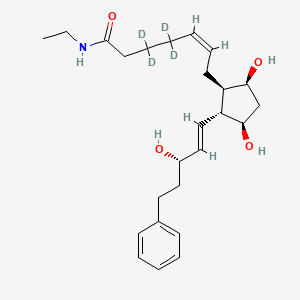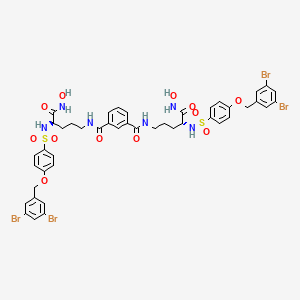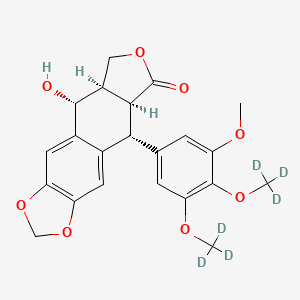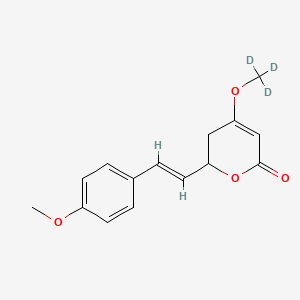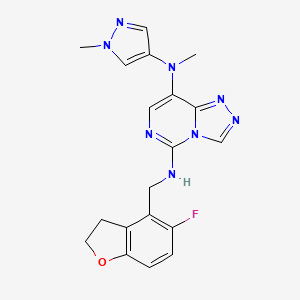
EED ligand 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EED ligand 1 is a potent and efficacious inhibitor that targets the embryonic ectoderm development (EED) subunit of the polycomb repressive complex 2 (PRC2) methyltransferase . The PRC2 complex is an epigenetic modulator of transcription and plays a crucial role in various biological processes, including stem cell maintenance, DNA repair, and epithelial to mesenchymal transition . This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EED ligand 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
EED ligand 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with modified functional groups.
Applications De Recherche Scientifique
EED ligand 1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the interactions and functions of the PRC2 complex.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting epigenetic regulators.
Mécanisme D'action
EED ligand 1 exerts its effects by binding to the EED subunit of the PRC2 complex, thereby inhibiting its methyltransferase activity . This inhibition disrupts the methylation of histone H3 lysine 27 (H3K27), leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways . The molecular targets and pathways involved include the destabilization of enhancer of zeste homolog 2 (EZH2) and inhibition of key components of noncanonical EZH2 signaling .
Comparaison Avec Des Composés Similaires
EED ligand 1 is unique in its ability to specifically target the EED subunit of the PRC2 complex. Similar compounds include:
EZH2 inhibitors: These compounds target the catalytic subunit of the PRC2 complex and have shown promising clinical activity.
PROTACs: Proteolysis-targeting chimeras (PROTACs) are designed to degrade multiple components of the PRC2 complex, including EED, EZH2, and SUZ12. These compounds offer an alternative approach to inhibiting PRC2 activity and overcoming drug resistance.
This compound stands out due to its specificity for the EED subunit, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C19H19FN8O |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
5-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-N-methyl-8-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine-5,8-diamine |
InChI |
InChI=1S/C19H19FN8O/c1-26-10-12(7-24-26)27(2)16-9-22-19(28-11-23-25-18(16)28)21-8-14-13-5-6-29-17(13)4-3-15(14)20/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,21,22) |
Clé InChI |
JCTREINTRHPOKL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)N(C)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




